molecular formula C11H21NO3 B6226479 tert-butyl N-[1-(hydroxymethyl)cyclobutyl]-N-methylcarbamate CAS No. 2295916-81-1

tert-butyl N-[1-(hydroxymethyl)cyclobutyl]-N-methylcarbamate

Cat. No.: B6226479
CAS No.: 2295916-81-1
M. Wt: 215.3
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Description

tert-Butyl N-[1-(hydroxymethyl)cyclobutyl]-N-methylcarbamate is an organic compound with the molecular formula C10H19NO3 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(hydroxymethyl)cyclobutyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method is the reaction of tert-butyl carbamate with 1-(hydroxymethyl)cyclobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(hydroxymethyl)cyclobutyl]-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxymethyl group.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Regeneration of the hydroxymethyl group.

    Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-(hydroxymethyl)cyclobutyl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound to investigate the metabolism of carbamate derivatives in living organisms .

Medicine

Its carbamate group can be modified to produce compounds with pharmacological activity, such as inhibitors of specific enzymes .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(hydroxymethyl)cyclobutyl]-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The cyclobutyl ring provides structural rigidity, which can influence the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[1-(hydroxymethyl)cyclobutyl]-N-methylcarbamate is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

2295916-81-1

Molecular Formula

C11H21NO3

Molecular Weight

215.3

Purity

95

Origin of Product

United States

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